molecular formula C26H24N2O5 B11132799 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11132799
M. Wt: 444.5 g/mol
InChI Key: QGQPFIZUGYEUCT-GYHWCHFESA-N
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Description

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one include:

Uniqueness

The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O5/c1-32-15-14-28-23(20-8-5-13-27-16-20)22(25(30)26(28)31)24(29)19-9-11-21(12-10-19)33-17-18-6-3-2-4-7-18/h2-13,16,23,29H,14-15,17H2,1H3/b24-22-

InChI Key

QGQPFIZUGYEUCT-GYHWCHFESA-N

Isomeric SMILES

COCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CN=CC=C4

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4

Origin of Product

United States

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